Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 52664-01-4
Cat. No.: VC21311840
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 52664-01-4](/images/no_structure.jpg)
Specification
CAS No. | 52664-01-4 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Standard InChI | InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3 |
Standard InChI Key | TTXVZCLTILVGML-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C |
Canonical SMILES | CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C |
Introduction
Chemical Identity and Structure
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to the class of heterocyclic compounds containing both pyrazole and pyrimidine rings in a fused arrangement. The structural characteristics and identification parameters are summarized in the following table:
Parameter | Information |
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Chemical Name | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
CAS Registry Number | 52664-01-4 |
Molecular Formula | C₁₁H₁₃N₃O₂ |
Molecular Weight | 219.24 g/mol |
MDL Number | MFCD00220707 |
Synonyms | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester; Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5,7-dimethyl-, ethyl ester |
The compound consists of a bicyclic core structure where a pyrazole ring is fused with a pyrimidine ring. The two methyl groups are positioned at carbons 5 and 7 of the pyrimidine ring, while the ethyl carboxylate group is attached to carbon 3 of the pyrazole portion .
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 |
These classifications indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Accordingly, appropriate personal protective equipment should be used when handling this substance, including gloves, eye protection, and adequate ventilation .
Synthetic Methodologies
The synthesis of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically follows a cyclization approach involving ethyl 3-amino-1H-pyrazole-4-carboxylate and appropriate dicarbonyl compounds under acidic conditions. This synthetic pathway represents a common method for accessing the pyrazolo[1,5-a]pyrimidine core structure .
The general synthetic sequence involves:
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Reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with diketone compounds (likely 2,4-pentanedione to introduce the two methyl groups)
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Acid-catalyzed cyclization to form the pyrimidine ring
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Purification to obtain the final product
This synthetic approach allows for the creation of various derivatives by using different diketone or dialdehyde compounds, enabling the development of a library of structurally diverse pyrazolo[1,5-a]pyrimidine compounds .
Applications in Medicinal Chemistry
Role as Synthetic Intermediate
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a crucial building block in medicinal chemistry, particularly in the development of enzyme inhibitors. Its utility stems from the reactivity of the ethyl carboxylate group, which can be hydrolyzed to a carboxylic acid and subsequently transformed into various amide derivatives .
The synthetic versatility of this compound enables the creation of complex molecules with targeted biological activities through selective modifications of the core structure.
Development of RUVBL1/2 ATPase Inhibitors
Research indicates that derivatives of this compound have been investigated for their potential as inhibitors of the RUVBL1/2 ATPase complex, which plays critical roles in various cellular processes including transcription regulation, DNA repair, and chromatin remodeling .
Specifically, pyrazolo[1,5-a]pyrimidine-3-carboxamides derived from the parent compound have shown promising inhibitory activity against this enzyme complex. Structure-activity relationship analysis has revealed that certain structural features, such as benzyl substitution at R2 and aromatic ring-substituted piperazinyl at R4, are essential for inhibitory activity .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|---|
American Custom Chemicals Corporation | CHM0310544 | ETHYL-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE 95.00% | 5MG | $501.79 | 2021-12-16 |
AK Scientific | 3391AL | Ethyl5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 5g | $937 | 2021-12-16 |
Matrix Scientific | 153571 | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 95% | 1g | $1110 | 2021-12-16 |
Matrix Scientific | 153571 | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 95% | 5g | $1480 | 2021-12-16 |
Chemenu | CM269562 | Ethyl5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 95+% | 1g | $983 | 2021-12-16 |
The significant price variation reflects differences in purity, quantity, and supplier business models. For research purposes, these price points indicate that the compound is considered a specialty chemical with relatively high value .
Global Market Distribution
The global supplier network for this compound includes at least 24 suppliers, with a significant concentration in China. Major suppliers include Tianjin Xinshengjiahe Science & Technology Development Co., Career Henan Chemical Co., and Amadis Chemical Company Limited, among others .
Related Derivatives and Structure-Activity Relationships
Structural Derivatives
Several derivatives of the parent compound have been reported in the literature, including:
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Ethyl 6-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (2d), which has been synthesized with a 92% yield
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Ethyl 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate (4k), which appears as white crystals with a melting point of 159-160°C
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Various pyrazolo[1,5-a]pyrimidine-3-carboxamides derived through hydrolysis and amidation reactions
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for biological activity in derivatives of the parent compound. Research has demonstrated that modifications at specific positions can significantly impact inhibitory activity against targets such as the RUVBL1/2 complex .
Key findings from these studies include:
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